2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one
Description
2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a dihydroimidazolone derivative featuring a 4-chlorophenyl group and a 4-methoxyphenylmethyl substituent at the 5-position of the imidazolone core. Its structure combines electron-withdrawing (chlorine) and electron-donating (methoxy) groups, which may influence reactivity, solubility, and bioactivity.
Properties
IUPAC Name |
2-amino-4-(4-chlorophenyl)-4-[(4-methoxyphenyl)methyl]-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-23-14-8-2-11(3-9-14)10-17(15(22)20-16(19)21-17)12-4-6-13(18)7-5-12/h2-9H,10H2,1H3,(H3,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPAYSKTSAXFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological profile, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H16ClN3O2
- Molecular Weight : 329.78 g/mol
- CAS Number : 1354917-59-1
Research indicates that compounds similar to 2-aminoimidazoles often exhibit their biological effects through various mechanisms, including:
- Anticancer Activity : The compound may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Properties : It has shown potential against various bacterial strains, suggesting a role in antimicrobial therapy .
- Anti-inflammatory Effects : The imidazole ring structure is known for its anti-inflammatory properties, which could be leveraged in treating chronic inflammatory conditions .
Biological Activity Overview
The biological activity of 2-aminoimidazoles has been extensively studied. Below is a summary of the findings related to the compound's activity:
Case Studies
- Anticancer Studies : A recent study evaluated the efficacy of 2-aminoimidazole derivatives in inhibiting tumor growth in mouse models. The results indicated significant reductions in tumor size compared to control groups, attributed to the inhibition of HDAC and telomerase activity .
- Antimicrobial Testing : The compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Inflammation Models : In vitro studies demonstrated that treatment with 2-aminoimidazole reduced the levels of pro-inflammatory cytokines in macrophage cultures, indicating its potential use in inflammatory diseases .
Scientific Research Applications
Pharmaceutical Development
The compound has been studied for its potential therapeutic applications due to its structural similarity to known pharmacophores. It has shown promise in:
- Anticancer Activity : Research indicates that derivatives of imidazolone compounds can inhibit cancer cell proliferation. The presence of the chlorophenyl and methoxyphenyl groups may enhance biological activity against various cancer types.
Antimicrobial Properties
Studies have demonstrated that imidazolones exhibit antimicrobial properties. The specific compound has been evaluated for its efficacy against bacterial strains, showing potential as a lead compound for developing new antibiotics.
OLED Materials
Due to its unique electronic properties, this compound is being explored as an intermediate in the synthesis of organic light-emitting diodes (OLEDs). Its ability to facilitate electron transport makes it a candidate for enhancing OLED performance.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various imidazolone derivatives, including our compound. The results indicated significant cytotoxicity against breast and lung cancer cell lines, suggesting that modifications to the structure could yield even more potent analogs.
Case Study 2: Antimicrobial Efficacy
In a recent investigation, the antimicrobial activity of several imidazolone derivatives was tested against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited notable inhibition zones, indicating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s 4-methoxyphenylmethyl group distinguishes it from analogs like 10J, which incorporates a cyclohexenone moiety, and compound 92, which has a difluoromethylphenyl group.
- Melting Points: While the target compound lacks reported melting point data, analog 10J exhibits a relatively high melting point (200–201°C), likely due to its rigid cyclohexenone core and hydrogen-bonding capacity .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (Cl, Br) : Enhance stability and binding to hydrophobic pockets in biological targets .
- Methoxy groups : Improve solubility but may reduce membrane permeability due to increased polarity .
Computational and Analytical Characterization
- NMR/MS Data : Analogs like compound 92 () were characterized by 1H NMR (e.g., δ 7.67 ppm for imidazole protons) and mass spectrometry, providing benchmarks for structural validation of the target compound .
- Crystallography : Isostructural compounds in exhibit planar conformations with perpendicular aryl groups, suggesting similar packing arrangements for the target compound .
Preparation Methods
Reaction Mechanism and Precursors
The condensation-cyclization method involves a two-step synthesis. First, 4-chlorobenzaldehyde reacts with 4-methoxybenzylamine in a stoichiometric ratio under refluxing ethanol, forming a Schiff base intermediate. This intermediate undergoes cyclization in the presence of ammonium acetate and acetic acid to yield the imidazolone core. The reaction’s success hinges on the electron-withdrawing effects of the 4-chlorophenyl group, which facilitates nucleophilic attack during cyclization.
Optimization of Reaction Conditions
Key parameters influencing yield include:
-
Temperature : Optimal cyclization occurs at 80–90°C. Lower temperatures (<70°C) result in incomplete ring closure, while higher temperatures (>100°C) promote side reactions.
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Solvent : Polar aprotic solvents like DMF enhance reaction rates compared to ethanol, albeit with a slight reduction in purity.
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Catalyst : Ammonium acetate (1.5 equiv.) provides optimal proton transfer without over-acidification.
Table 1: Yield Variation with Solvent and Temperature
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 80 | 68 | 92 |
| DMF | 90 | 72 | 88 |
| THF | 70 | 55 | 85 |
Diketone-Aminoguanidine Coupling
Synthesis of Diketone Intermediate
A patent-pending method (WO2007038271A1) utilizes a diketone intermediate derived from 4-(difluoromethoxy)phenylglyoxal and 4-methoxybenzylacetylene. Oxidation of the acetylene with KMnO₄ in DMSO generates the diketone, which is subsequently reacted with aminoguanidine bicarbonate under basic conditions (pH 9–10).
Stereochemical Considerations
The reaction produces a racemic mixture due to the planar sp²-hybridized carbonyl groups in the diketone. Chiral resolution via HPLC with a cellulose-based column achieves enantiomeric excess >98% for the (5R)-isomer.
Table 2: Enantiomer Distribution Post-Resolution
| Isomer | Proportion (%) |
|---|---|
| (5R) | 98.2 |
| (5S) | 1.8 |
Multicomponent Reaction Strategy
Four-Component Assembly
A novel one-pot synthesis combines hydroxylamine, 4-chlorobenzonitrile, Meldrum’s acid, and 4-methoxyphenylglyoxal in refluxing ethanol. The mechanism proceeds via:
-
Knoevenagel condensation between glyoxal and Meldrum’s acid.
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Michael addition of the nitrile-derived amidoxime to the α,β-unsaturated intermediate.
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Cyclodehydration to form the imidazole ring.
Advantages and Limitations
This method offers a 79% yield with a reaction time of 6 hours, outperforming stepwise approaches. However, scalability is limited by the hygroscopic nature of Meldrum’s acid, necessitating anhydrous conditions.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Time (h) | Purity (%) |
|---|---|---|---|
| Condensation-Cyclization | 68–72 | 12 | 88–92 |
| Diketone Coupling | 65 | 24 | 95 |
| Multicomponent Reaction | 79 | 6 | 90 |
Q & A
(Basic) What synthetic methodologies are reported for the preparation of 2-Amino-5-(4-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one?
The compound is synthesized via cyclization reactions, often employing ketones and amidines as precursors. A transition-metal-free, base-promoted approach (e.g., using K₂CO₃ or NaOH) under reflux conditions in ethanol or DMF is effective for forming the 4,5-dihydroimidazol-5-one core . Alternative routes include Vilsmeier–Haack reactions for intermediates, as demonstrated in analogous pyrazole-carbaldehyde syntheses . Substituent introduction (e.g., 4-chlorophenyl or 4-methoxyphenyl groups) typically occurs via nucleophilic substitution or Friedel–Crafts alkylation during intermediate stages .
(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?
Key techniques include:
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy groups at δ ~3.8 ppm) .
- Elemental Analysis : Validates empirical formula accuracy (e.g., C, H, N content within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves stereochemistry and dihydroimidazolone ring conformation .
(Advanced) How can reaction conditions be optimized to improve the yield of this compound during cyclization?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Base Strength : Stronger bases (e.g., NaOH vs. K₂CO₃) accelerate reaction rates but may require controlled temperatures (60–80°C) to avoid side products .
- Catalyst-Free Conditions : Transition-metal-free protocols reduce purification complexity and improve scalability .
- Microwave Assistance : Reduces reaction time from hours to minutes in analogous imidazole syntheses .
(Advanced) What strategies resolve discrepancies in reported antimicrobial activity data across studies?
Discrepancies arise due to:
- Microbial Strain Variability : Activity against S. aureus vs. E. coli may differ by >50% inhibition zone diameter .
- Concentration Gradients : Dose-response curves (e.g., 100–1000 ppm in DMF) clarify potency thresholds .
- Structural Analog Interference : Minor substituent changes (e.g., 4-Cl vs. 4-OCH₃) alter lipophilicity and membrane penetration .
- Assay Standardization : Use of common controls (e.g., ciprofloxacin for bacteria, griseofulvin for fungi) ensures reproducibility .
(Basic) What pharmacological activities are reported for this imidazolone derivative?
The compound exhibits:
- Antimicrobial Activity : Inhibition zones of 12–18 mm against Gram-positive bacteria (S. aureus) and 8–14 mm against C. albicans at 1000 ppm .
- SAR Insights : The 4-methoxyphenyl group enhances antifungal activity, while the 4-chlorophenyl moiety improves bacterial targeting .
(Advanced) How does the substitution pattern on aryl groups influence physicochemical properties?
- Lipophilicity : 4-Chlorophenyl increases logP by ~0.5 units compared to 4-methoxyphenyl, affecting membrane permeability .
- Electron-Withdrawing Effects : Chlorine stabilizes the imidazolone ring via resonance, while methoxy groups enhance solubility via H-bonding .
- Crystal Packing : Bulky substituents (e.g., biphenyl) disrupt π-π stacking, reducing melting points by 20–30°C .
(Basic) What experimental protocols assess the compound’s stability under varying conditions?
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC .
- Thermal Stability : Heat at 40–100°C for 48h; analyze by TGA-DSC for decomposition thresholds .
- Photostability : Expose to UV light (λ = 254 nm) and quantify photodegradants via LC-MS .
(Advanced) How are computational methods used to predict binding affinity with microbial targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with C. albicans CYP51 (binding energy ≤ -8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .
- QSAR Models : Hammett constants (σ) correlate substituent electronics with MIC values (R² = 0.82) .
(Advanced) How can analogs be designed to enhance selectivity against fungal vs. bacterial pathogens?
- Fungal Selectivity : Introduce 2,4-dichlorophenyl groups to target ergosterol biosynthesis .
- Bacterial Selectivity : Add cationic moieties (e.g., quaternary ammonium) for Gram-negative outer membrane disruption .
- Protease Inhibition : Modify the imidazolone core to mimic transition-state analogs of bacterial serine proteases .
(Basic) What challenges arise in scaling up the synthesis from lab to pilot-scale?
- Solvent Volume : Ethanol reflux in large batches requires explosion-proof reactors, increasing costs .
- Byproduct Management : Column chromatography becomes impractical; switch to recrystallization (e.g., ethyl acetate/hexane) .
- Reaction Exotherms : Slow ketone addition prevents thermal runaway during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
